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Compound of Interest
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Cat. No.: B118961

An In-depth Technical Guide to the Crystal Structure of 3-Nitrobenzonitrile
Abstract

This technical guide provides a comprehensive analysis of the single-crystal structure of 3-
nitrobenzonitrile (C7H4N202), elucidated by low-temperature single-crystal X-ray diffraction.
The compound crystallizes in the monoclinic Sohncke space group P21, with two molecules per
unit cell.[1][2][3] A key structural feature is the non-coplanar orientation of the nitro group
relative to the benzene ring, which induces molecular asymmetry and results in a chiral crystal
structure.[2] The supramolecular architecture is dominated by aromatic rt—m stacking, leading
to the formation of molecular stacks along the shortest crystallographic axis.[1][3][4] This
document details the crystallographic data, molecular geometry, and supramolecular
interactions. Furthermore, it provides the complete experimental protocols for its synthesis,
crystallization, and structure determination, making it a valuable resource for researchers,
materials scientists, and professionals in drug development.

Introduction

3-Nitrobenzonitrile is an aromatic compound featuring both a nitro (-NO2) and a nitrile (-C=N)
functional group.[5] The study of its solid-state structure is crucial for understanding how its
specific electronic and steric properties govern intermolecular interactions and crystal packing.
For researchers in drug development and materials science, a detailed knowledge of the
crystal structure provides insights into physicochemical properties such as solubility, stability,
and polymorphism, which are critical for molecular design and application. This guide presents
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the definitive crystal structure of 3-nitrobenzonitrile, offering a foundational dataset for further
computational and experimental investigations.

Crystal Structure Analysis

The crystal structure of 3-nitrobenzonitrile was determined using single-crystal X-ray
diffraction, revealing a well-ordered molecular arrangement.

Crystallographic Data

3-Nitrobenzonitrile crystallizes in the monoclinic space group P21 with one molecule in the
asymmetric unit.[2] The absolute structure was established from anomalous dispersion.[1][2]
Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 3-Nitrobenzonitrile
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Parameter Value
Chemical formula C7HaN202
Formula weight 148.12 g/mol
Crystal system Monoclinic
Space group P21

a (A 3.73339 (4)
b (A) 6.97307 (5)
c (A 12.87327 (9)
B () 97.1579 (8)
Volume (A3) 332.483 (5)
A 2

Calculated density (Mg m~3) 1.479
Radiation type Mo Ka

K (mm-1) 0.95
Temperature (K) 100

Data collection

Rigaku Oxford Diffraction SuperNova

Refinement method

Full-matrix least-squares on F2

Final R indices [l > 20(I)] R1=0.032, wR2 =0.069

CCDC No. 2295676

Source: IUCrData, 2023.[2][3]

Molecular Geometry

A significant feature of the molecular structure is the slight tilt of the nitro group relative to the
plane of the benzene ring. The dihedral angle between the NO:z plane and the benzene ring is
11.22 (6)°.[1][4] This non-coplanar orientation is attributed to crystal packing effects that lock
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the group's conformation, inducing asymmetry in the molecule.[2] In contrast, the barrier for
rotation of the nitro group is low in the solution phase.[2] Selected bond lengths are provided in
Table 2.

Table 2: Selected Bond Lengths (A) for 3-Nitrobenzonitrile

Bond Length (A)

C=N (Nitrile) 1.141 (2)

C—C (Nitrile-Ring) 1.447 (2)

C—N (Nitro-Ring) 1.4697 (19)

N—O (Nitro, avg.) 1.2260

C—C (Benzene ring) 1.3851 (19) — 1.397 (2)

Source: IUCrData, 2023.[1][2]

Supramolecular Assembly and Intermolecular
Interactions

The crystal packing of 3-nitrobenzonitrile is primarily dictated by r—m stacking interactions.[1]
Molecules stack along the shortest crystallographic axis (a-axis), with a plane-to-plane distance
of 3.3700 (9) A.[1][4] This efficient packing is a dominant motif in nitro-substituted benzene
derivatives and is a key contributor to the stability of the crystal lattice.[6] The arrangement of
these stacks defines the overall three-dimensional crystal structure.
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Figure 1. Logical relationship between molecular features and crystal properties.

Experimental Methodologies

The following sections provide the detailed protocols used for the synthesis, crystallization, and

structural analysis of 3-nitrobenzonitrile.

Synthesis and Crystallization
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3-Nitrobenzonitrile was synthesized via the decomposition of a corresponding diazonium salt.

[1]14]

Synthesis Protocol:

Diazonium Salt Formation: Dissolve p-toluenesulfonic acid monohydrate (570.7 mg, 3 mmol)
in 15 mL of ethyl acetate.[1][4]

Add 2-amino-5-nitrobenzonitrile (489.3 mg, 3 mmol) to the solution.[1][4]

Add tert-butyl nitrite (1068 pL, 9 mmol) dropwise. A yellow solution will form. Stir for 5
minutes at room temperature.[1][4]

Collect the resulting yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate by
filtration and wash thoroughly with ethyl acetate.[1][4]

Decomposition: Dissolve the solid diazonium salt in 10 mL of ethanol (EtOH) and stir for 3
days at room temperature.[1][4]

Isolation: Isolate the final product, 3-nitrobenzonitrile, as an off-white solid via filtration.[1][4]

Crystallization Protocol:

Prepare a concentrated solution of the synthesized 3-nitrobenzonitrile in ethanol.[1][4]
Grow single crystals by slow evaporation at -20 °C.[1][4]

Select a suitable crystal for analysis under a polarizing microscope.[4]

Single-Crystal X-ray Diffraction and Refinement

The data collection and structure refinement were performed using standard crystallographic

techniques.

Data Collection and Refinement Workflow:

Mounting: A selected crystal was mounted on a MiTeGen Dual Thickness MicroLoop LD
using Baysilone-Paste.[4]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b118961?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://www.benchchem.com/product/b118961?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://www.benchchem.com/product/b118961?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10561223/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Collection: Data were collected on a Rigaku Oxford Diffraction SuperNova
diffractometer equipped with a micro-focus sealed X-ray source (Mo Ka radiation, A =
0.71073 A) at a temperature of 100 K.[3]

Data Processing: The collected data were processed using the CrysAlisPro software.[3]
Structure Solution: The structure was solved using the SHELXT intrinsic phasing method.[3]

Structure Refinement: Refinement was carried out using full-matrix least-squares on F? with
SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions
were freely refined, including their isotropic displacement parameters.[3][4]
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Figure 2. Experimental workflow for crystal structure determination.
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Implications for Research and Drug Development

The detailed structural characterization of 3-nitrobenzonitrile provides a solid foundation for
its application in various scientific fields.

o Materials Science: The well-defined 11—t stacking arrangement can be exploited in the
design of organic materials with specific electronic or optical properties. The chirality of the
crystal structure is particularly noteworthy, as it may lead to nonlinear optical or ferroelectric
behaviors.

o Drug Development: As an intermediate in organic synthesis, understanding the stable
crystalline form of 3-nitrobenzonitrile is essential for process control and scalability.[5][7]
The intermolecular interactions observed, primarily van der Waals forces and m-stacking, can
inform the design of co-crystals or polymorph screening studies for more complex active
pharmaceutical ingredients (APIs) containing the nitrobenzonitrile scaffold.

o Computational Chemistry: The high-resolution data serves as a benchmark for validating and
refining computational models used to predict crystal structures and intermolecular
interaction energies.

Conclusion

This guide has detailed the crystal structure of 3-nitrobenzonitrile as determined by modern
X-ray diffraction techniques. The molecule crystallizes in the chiral monoclinic space group P2i.
Its structure is characterized by a non-planar nitro group and a supramolecular assembly
dominated by 1t—1t stacking. The comprehensive experimental protocols and tabulated
crystallographic data provide a critical resource for chemists and materials scientists, enabling
further research into the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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